molecular formula C12H14N2O2 B14328954 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione CAS No. 111087-54-8

5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione

Cat. No.: B14328954
CAS No.: 111087-54-8
M. Wt: 218.25 g/mol
InChI Key: PUJSWKDHJXBUGF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione is an organic compound that belongs to the family of cyclohexane-1,3-diones. This compound is characterized by a cyclohexane ring with two methyl groups at the 5th position and a pyrazin-2-yl group at the 2nd position. It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione typically involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with pyrazine derivatives. One common method is the condensation reaction between dimedone and pyrazine-2-carboxaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical reactions. The pyrazin-2-yl group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

    Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A precursor in the synthesis of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione.

    2-(Pyrazin-2-yl)cyclohexane-1,3-dione: Similar structure but lacks the dimethyl groups at the 5th position.

Uniqueness

This compound is unique due to the presence of both the dimethyl groups and the pyrazin-2-yl group, which confer distinct chemical properties and biological activities. This combination enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

111087-54-8

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5,5-dimethyl-2-pyrazin-2-ylcyclohexane-1,3-dione

InChI

InChI=1S/C12H14N2O2/c1-12(2)5-9(15)11(10(16)6-12)8-7-13-3-4-14-8/h3-4,7,11H,5-6H2,1-2H3

InChI Key

PUJSWKDHJXBUGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C2=NC=CN=C2)C

Origin of Product

United States

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